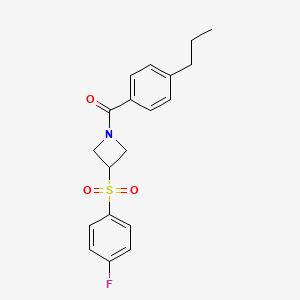

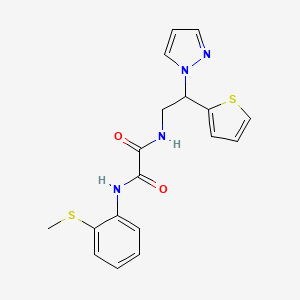

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone is a novel compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting target for further investigation.

Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition

- Discovery of Potent Cholesterol Absorption Inhibitors : A study by Rosenblum et al. (1998) discusses the discovery of SCH 58235, a compound closely related to the chemical . This compound was designed to enhance activity and block detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).

Synthesis and Structure Analysis

- Synthesis of Substituted Azetidinones : Jagannadham et al. (2019) focus on the synthesis of 2-azetidinones scaffold, highlighting its biological and pharmacological potencies. The study emphasizes the significance of sulfonamide rings and derivatives in medicinal chemistry (Jagannadham et al., 2019).

Proton Exchange Membranes for Fuel Cells

- Comb-Shaped Poly(arylene ether sulfone)s : A study by Kim et al. (2008) explores the use of sulfonated compounds in creating proton exchange membranes for fuel cells. The polymers exhibit high proton conductivity and are potential materials for polyelectrolyte membrane applications (Kim et al., 2008).

Fluorimetric Detection in Analytical Chemistry

- Liquid Chromatographic Determination Using Fluorimetric Detection : Research by Compañó et al. (1995) discusses using fluorimetric detection in liquid chromatography, highlighting the role of fluorine-containing compounds in enhancing detection sensitivity (Compañó et al., 1995).

Sulfonated Poly(ether ether ketone) for Fuel Cell Applications

- Novel Sulfonated Poly(ether ether ketone) : Li et al. (2009) describe synthesizing a new sulfonated poly(ether ether ketone) with pendant carboxyl groups, showcasing its potential in direct methanol fuel cell applications (Li et al., 2009).

Antiandrogen and Antiestrogenic Activity

- Nonsteroidal Antiandrogen and Antiestrogenic Compounds : Studies have investigated the synthesis and biological activity of compounds with antiandrogen and antiestrogenic properties. Tucker et al. (1988) and Jones et al. (1979) provide insights into the resolution of specific nonsteroidal antiandrogens and the synthesis of compounds demonstrating potent antiestrogenic activity (Tucker et al., 1988); (Jones et al., 1979).

Biological Activities of Arylmethanones

- Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, showing favorable herbicidal and insecticidal activities, demonstrating the chemical's potential in agricultural applications (Wang et al., 2015).

Drug Metabolism and Disposition Studies

- Preclinical Disposition of GDC-0973 : Choo et al. (2012) discuss the disposition of GDC-0973, a potent inhibitor related to the chemical , highlighting its pharmacokinetic-pharmacodynamic modeling and potential therapeutic applications (Choo et al., 2012).

Carbonic Anhydrase Inhibitors

- Bromophenol Derivatives as Carbonic Anhydrase Inhibitors : Akbaba et al. (2013) detail the synthesis of novel bromophenol derivatives, including their inhibitory potencies against carbonic anhydrase, showing the relevance of fluorinated compounds in enzyme inhibition (Akbaba et al., 2013).

Crystal Structure Analysis

- Structure of Thiophene Derivatives : Nagaraju et al. (2018) report the crystal structure of a thiophene derivative, underlining the importance of such compounds in material science and pharmaceuticals (Nagaraju et al., 2018).

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3S/c1-2-3-14-4-6-15(7-5-14)19(22)21-12-18(13-21)25(23,24)17-10-8-16(20)9-11-17/h4-11,18H,2-3,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQJVARUYJTAON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

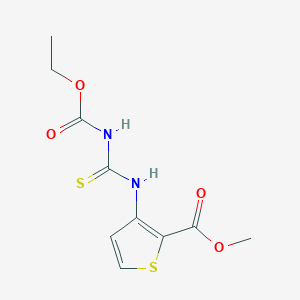

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

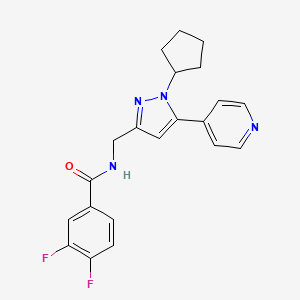

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)